molecular formula C15H13ClFN3O2 B6716368 N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide

Cat. No.: B6716368
M. Wt: 321.73 g/mol
InChI Key: FYAKWMVOSCPFCT-CYBMUJFWSA-N
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Description

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, along with an amino group and a chlorophenyl group attached to a propyl chain. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Propyl Chain: The propyl chain with the amino and chlorophenyl groups can be synthesized through a series of reactions, including halogenation, amination, and coupling reactions.

    Pyridine Ring Substitution: The fluorine atom is introduced into the pyridine ring through electrophilic aromatic substitution.

    Carboxamide Formation: The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the propyl chain can be reduced to form alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide imparts unique properties, such as increased stability and specific binding affinities, making it distinct from its analogs.

Properties

IUPAC Name

N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c16-11-3-1-2-9(4-11)13(6-14(18)21)20-15(22)10-5-12(17)8-19-7-10/h1-5,7-8,13H,6H2,(H2,18,21)(H,20,22)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKWMVOSCPFCT-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)N)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)N)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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